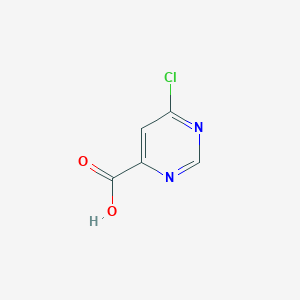

6-Chloro-4-pyrimidinecarboxylic acid

Description

BenchChem offers high-quality 6-Chloro-4-pyrimidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-pyrimidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSPRTBXAXZIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586250 | |

| Record name | 6-Chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37131-91-2 | |

| Record name | 6-Chloro-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37131-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Chloro-4-pyrimidinecarboxylic Acid (CAS: 37131-91-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-pyrimidinecarboxylic acid is a substituted pyrimidine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its reactive chlorine atom and carboxylic acid functionality make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds with diverse biological activities. This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential applications of 6-Chloro-4-pyrimidinecarboxylic acid, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Chloro-4-pyrimidinecarboxylic acid is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 37131-91-2 | [1][2][3] |

| Molecular Formula | C₅H₃ClN₂O₂ | [3] |

| Molecular Weight | 158.54 g/mol | [2] |

| Appearance | Off-white powder | [4] |

| Density | 1.579 g/cm³ | [2][4] |

| Boiling Point | 343.7 °C at 760 mmHg | [2][4] |

| Melting Point | Not available | [5] |

| Flash Point | 161.7 °C | [2][4] |

| pKa | 2.44 ± 0.10 | |

| Solubility | Data for the closely related Pyrimidine-4-carboxylic acid: Ethanol (~0.25 mg/ml), DMSO (~20 mg/ml), Dimethyl formamide (~2 mg/ml), PBS (pH 7.2) (~1 mg/ml).[6] |

Spectroscopic Data

¹H NMR (d6-DMSO): 9.28 (s, 1H), 8.18 (s, 1H).[1] This data corresponds to the protons on the pyrimidine ring.

Safety and Handling

6-Chloro-4-pyrimidinecarboxylic acid should be handled with care in a well-ventilated area, using appropriate personal protective equipment.

| Hazard Statement | Code | Description | Source(s) |

| Causes skin irritation | H315 | [4] | |

| Causes serious eye irritation | H319 | [3][4] | |

| May cause respiratory irritation | H335 | [4] |

GHS Pictogram: GHS07 (Exclamation mark)[3][4]

Synthesis

A general experimental protocol for the synthesis of 6-Chloro-4-pyrimidinecarboxylic acid from 6-Hydroxypyrimidine-4-carboxylic acid is described below.[1]

Experimental Protocol: Synthesis of 6-Chloro-4-pyrimidinecarboxylic acid

-

Starting Material: 6-Hydroxy-4-pyrimidinecarboxylic acid (2 g)

-

Reagents:

-

Ethyl acetate (30 mL)

-

Oxalyl chloride (3.75 mL, 3 eq., 0.043 mol)

-

N,N-dimethylformamide (a few drops)

-

-

Procedure:

-

Dissolve 6-hydroxy-4-pyrimidinecarboxylic acid in ethyl acetate.

-

Slowly add oxalyl chloride to the solution, followed by a few drops of N,N-dimethylformamide. Gas evolution will be observed.

-

Heat the reaction mixture to reflux at 75 °C for 3 hours.

-

Cool the mixture to room temperature and let it stand overnight.

-

Remove the solvent by distillation under reduced pressure to obtain the product.

-

The resulting solid should be stored under a nitrogen atmosphere at 4 °C.[1] ¹H NMR analysis of the crude product may show a mixture of 6-chloropyrimidine-4-carboxylic acid and its corresponding acid chloride derivative.[1]

Applications in Drug Discovery and Organic Synthesis

6-Chloro-4-pyrimidinecarboxylic acid is a key intermediate in the synthesis of various bioactive molecules, particularly kinase inhibitors. The pyrimidine scaffold is a common feature in many approved and investigational drugs targeting protein kinases, which are crucial regulators of cellular signaling pathways.

The diagram above illustrates the typical workflow where 6-Chloro-4-pyrimidinecarboxylic acid is utilized as a starting material. Through chemical reactions such as amide bond formation and nucleophilic substitution at the chloro position, a diverse library of compounds can be generated.[7] These derivatives are then screened for their biological activity, often as inhibitors of specific protein kinases. By inhibiting these kinases, the synthesized molecules can modulate cellular signaling pathways that are dysregulated in diseases like cancer and tuberculosis, ultimately leading to a therapeutic effect.[7][8][9]

For instance, derivatives of 6-Chloro-4-pyrimidinecarboxylic acid have been investigated as potential inhibitors of Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Microtubule Affinity-Regulating Kinase 4 (MARK4), all of which are implicated in cancer progression.[8][9] Furthermore, this compound has been explicitly used in the synthesis of novel antitubercular agents, highlighting its broad therapeutic potential.[7]

Conclusion

6-Chloro-4-pyrimidinecarboxylic acid is a commercially available and synthetically versatile building block with significant applications in drug discovery and development. Its utility in the synthesis of kinase inhibitors and other bioactive molecules makes it a compound of high interest to medicinal chemists and researchers in the pharmaceutical sciences. This guide provides a foundational understanding of its properties and applications, encouraging further exploration of its potential in developing next-generation therapeutics.

References

- 1. 6-Chloro-4-pyrimidinecarboxylic acid | 37131-91-2 [chemicalbook.com]

- 2. 6-chloropyrimidine-4-carboxylic acid37131-91-2,Purity98%_CM Fine Chemicals [molbase.com]

- 3. 6-Chloro-4-pyrimidinecarboxylic acid Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Chloro-4-pyrimidinecarboxylic Acid CAS 37131-91-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. echemi.com [echemi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 6-Chloro-4-pyrimidinecarboxylic acid from 6-hydroxypyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for the preparation of 6-Chloro-4-pyrimidinecarboxylic acid from its precursor, 6-hydroxypyrimidine-4-carboxylic acid. This key transformation is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document provides a comparative analysis of the two most prevalent methods, utilizing either oxalyl chloride or phosphorus oxychloride as the chlorinating agent. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

6-Chloro-4-pyrimidinecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available 6-hydroxypyrimidine-4-carboxylic acid is a fundamental transformation involving the chlorination of a hydroxypyrimidine ring. The choice of chlorinating agent and reaction conditions can significantly impact the yield, purity, and scalability of the process. This guide focuses on two prominent methods: a newer approach employing oxalyl chloride and the more traditional, yet robust, phosphorus oxychloride-based synthesis.

Method 1: Chlorination using Oxalyl Chloride

This method offers a relatively mild approach to the chlorination of 6-hydroxypyrimidine-4-carboxylic acid. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a common strategy for converting carboxylic acids to acid chlorides, and in this case, it also facilitates the chlorination of the pyrimidine ring.

Experimental Protocol

A general procedure for this transformation involves dissolving 6-hydroxypyrimidine-4-carboxylic acid in a suitable solvent, such as ethyl acetate. To this solution, oxalyl chloride (typically 3 equivalents) is added slowly, followed by a catalytic amount of DMF. The reaction mixture is then heated to reflux (around 75 °C) for several hours. Upon completion, the solvent is removed under reduced pressure to yield the product.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2 g of 6-hydroxy-4-pyrimidinecarboxylic acid | [1] |

| Reagent | Oxalyl chloride (3.75 mL, 3 eq., 0.043 mol) | [1] |

| Catalyst | A few drops of N,N-dimethylformamide (DMF) | [1] |

| Solvent | 30 mL of ethyl acetate | [1] |

| Reaction Temperature | 75 °C (reflux) | [1] |

| Reaction Time | 3 hours, then stand overnight at room temperature | [1] |

| Yield | Quantitative | [1] |

Note: While a quantitative yield is reported, the product is stated to be a mixture of 6-chloropyrimidine-4-carboxylic acid and its corresponding acid chloride derivative.[1] The product is also noted to be unstable at room temperature and should be stored under a nitrogen atmosphere at 4 °C.[1]

Reaction Scheme

Caption: Synthesis of 6-Chloro-4-pyrimidinecarboxylic acid using oxalyl chloride.

Method 2: Chlorination using Phosphorus Oxychloride (POCl₃)

The use of phosphorus oxychloride is a classical and widely employed method for the chlorination of hydroxypyrimidines.[2][3][4] Modern adaptations of this method focus on improving efficiency and reducing waste by using equimolar amounts of POCl₃ in the presence of a base, such as pyridine, often in a sealed reactor at elevated temperatures.[2][4] This solvent-free approach is particularly suitable for large-scale preparations.[2][4]

Experimental Protocol

A generalized modern protocol involves charging a sealed reactor with the hydroxypyrimidine substrate, one equivalent of phosphorus oxychloride per hydroxyl group, and one equivalent of a base like pyridine.[4] The mixture is then heated to a high temperature (e.g., 160 °C) for a few hours.[3][4] The workup typically involves carefully quenching the reaction mixture with ice water, followed by neutralization with a base such as sodium carbonate, and extraction of the product.[4] It is important to note that the carboxylic acid group may also be converted to the corresponding acid chloride under these conditions. A final aqueous workup or hydrolysis step would convert the acid chloride back to the desired carboxylic acid.

Quantitative Data (Generalized from similar transformations)

| Parameter | Value | Reference |

| Starting Material | 1 equivalent of 6-hydroxypyrimidine-4-carboxylic acid | [3][4] |

| Reagent | 1 equivalent of Phosphorus oxychloride (POCl₃) | [3][4] |

| Base | 1 equivalent of Pyridine | [3][4] |

| Solvent | Solvent-free | [2][4] |

| Reaction Temperature | 160 °C | [3] |

| Reaction Time | 2 hours | [3][4] |

| Yield | High (>80% for similar substrates) | [3] |

Reaction Scheme

Caption: Synthesis of 6-Chloro-4-pyrimidinecarboxylic acid using POCl₃.

Method Comparison and Discussion

| Feature | Method 1: Oxalyl Chloride | Method 2: Phosphorus Oxychloride (POCl₃) |

| Reagents | Oxalyl chloride, catalytic DMF | Phosphorus oxychloride, Pyridine |

| Conditions | Milder (75 °C) | Harsher (160 °C, sealed reactor) |

| Yield | Quantitative (but as a mixture)[1] | Generally high for similar substrates (>80%)[3] |

| Purity | Product is a mixture with the acid chloride and is unstable.[1] | Can provide high purity after workup and purification.[2] |

| Scalability | Suitable for lab scale. | Well-suited for large-scale synthesis.[2][4] |

| Safety/Handling | Oxalyl chloride is toxic and corrosive. | POCl₃ is highly corrosive and reacts violently with water. The reaction is performed under pressure. |

The choice between these two methods will depend on the specific requirements of the synthesis. The oxalyl chloride method may be advantageous for small-scale synthesis where milder conditions are preferred, but the instability and impurity of the product are significant drawbacks that may necessitate further purification or immediate use.

The phosphorus oxychloride method, particularly the modern solvent-free adaptation, offers a more robust and scalable solution, likely providing a purer product in high yield after a suitable workup. The higher temperature and pressure require appropriate safety precautions and equipment. The potential for the concurrent formation of the acid chloride should be considered, and the workup procedure designed accordingly to ensure the final product is the desired carboxylic acid.

Conclusion

Both oxalyl chloride and phosphorus oxychloride are effective reagents for the synthesis of 6-Chloro-4-pyrimidinecarboxylic acid from 6-hydroxypyrimidine-4-carboxylic acid. For researchers requiring high purity and scalability, the phosphorus oxychloride method is recommended, provided the necessary equipment and safety protocols are in place. The oxalyl chloride method offers a milder alternative, but the challenges associated with product stability and purity must be carefully managed. This guide provides the necessary foundational information for drug development professionals and researchers to make an informed decision for their synthetic needs.

References

An In-depth Technical Guide to 6-Chloro-4-pyrimidinecarboxylic Acid for Researchers and Drug Development Professionals

Introduction

6-Chloro-4-pyrimidinecarboxylic acid is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including approved drugs. The presence of a carboxylic acid and a reactive chlorine atom at positions 4 and 6, respectively, allows for versatile chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its application in the development of novel therapeutics, particularly in the context of antitubercular agents.

Chemical Identity and Physicochemical Properties

The IUPAC name for this compound is 6-chloropyrimidine-4-carboxylic acid .[1] It is also known by synonyms such as 6-chloro-4-carboxypyrimidine. Key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37131-91-2 | [1] |

| Molecular Formula | C₅H₃ClN₂O₂ | [2] |

| Molecular Weight | 158.54 g/mol | [3] |

| Appearance | Off-white to white crystalline powder | [3][4] |

| Density | 1.579 g/cm³ | [4] |

| Boiling Point | 343.7 °C at 760 mmHg | [4] |

| Flash Point | 161.7 °C | [4] |

| SMILES | O=C(O)c1cc(Cl)ncn1 | [1] |

| InChI Key | RWSPRTBXAXZIOS-UHFFFAOYSA-N | [2] |

Synthesis of 6-Chloro-4-pyrimidinecarboxylic Acid

A common laboratory-scale synthesis of 6-chloro-4-pyrimidinecarboxylic acid involves the chlorination of 6-hydroxy-4-pyrimidinecarboxylic acid.[5]

Experimental Protocol: Synthesis from 6-hydroxy-4-pyrimidinecarboxylic acid[5]

Materials:

-

6-hydroxy-4-pyrimidinecarboxylic acid

-

Ethyl acetate

-

Oxalyl chloride

-

N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve 2 g of 6-hydroxy-4-pyrimidinecarboxylic acid in 30 mL of ethyl acetate.

-

Slowly add 3.75 mL (3 equivalents) of oxalyl chloride to the solution.

-

Add a few drops of N,N-dimethylformamide (DMF) to catalyze the reaction (effervescence should be observed).

-

Heat the reaction mixture to reflux at 75 °C for 3 hours.

-

After reflux, cool the mixture to room temperature and let it stand overnight.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product as a black solid.

-

The resulting solid should be stored under a nitrogen atmosphere at 4 °C.

Characterization: The product is often a mixture of 6-chloropyrimidine-4-carboxylic acid and its corresponding acyl chloride, which is unstable at room temperature.[5]

-

¹H NMR (d6-DMSO): δ 9.28 (s, 1H), 8.18 (s, 1H).[5]

Applications in Drug Discovery: Antitubercular Agents

6-Chloro-4-pyrimidinecarboxylic acid is a valuable starting material for the synthesis of novel drug candidates. A notable application is in the development of 6-dialkylaminopyrimidine carboxamides with potent antitubercular activity.

A study focused on a whole-cell high-throughput screening campaign identified a series of pyrimidine carboxamides with activity against Mycobacterium tuberculosis (Mtb). The synthesis of these compounds utilized 6-chloro-4-pyrimidinecarboxylic acid as a key intermediate. The general synthetic strategy involves a two-step process:

-

Amide Coupling: The carboxylic acid group of 6-chloro-4-pyrimidinecarboxylic acid is coupled with a desired amine (e.g., aniline) using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position of the pyrimidine ring is subsequently displaced by a secondary amine.

This synthetic approach allows for the generation of a diverse library of compounds by varying both the aniline and the secondary amine components.

Experimental Protocol: Synthesis of 6-Dialkylaminopyrimidine Carboxamides

This protocol is a general representation based on the synthesis of antitubercular agents.

Step 1: Synthesis of 6-chloro-N-phenylpyrimidine-4-carboxamide (Intermediate)

Materials:

-

6-Chloro-4-pyrimidinecarboxylic acid

-

Aniline

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 6-chloro-4-pyrimidinecarboxylic acid in anhydrous DMF.

-

Add 1.1 equivalents of aniline to the solution.

-

Add 1.2 equivalents of HATU and 2 equivalents of DIPEA.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of the Final 6-Dialkylaminopyrimidine Carboxamide

Materials:

-

6-chloro-N-phenylpyrimidine-4-carboxamide (from Step 1)

-

Desired secondary amine (e.g., N-methylbenzylamine)

-

Diisopropylethylamine (DIPEA)

-

Isopropyl alcohol (i-PrOH)

Procedure:

-

Dissolve the 6-chloro-N-phenylpyrimidine-4-carboxamide intermediate in i-PrOH.

-

Add 1.2 equivalents of the secondary amine and 2 equivalents of DIPEA.

-

Heat the reaction mixture to reflux and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with a cold solvent and dry to obtain the final product.

Biological Activity Data

While the biological activity of 6-chloro-4-pyrimidinecarboxylic acid itself is not extensively reported, its derivatives have shown promising results. The following table summarizes the in vitro antitubercular activity of some synthesized 6-dialkylaminopyrimidine carboxamides.

| Compound ID | R¹ (Amine from Step 1) | R² (Amine from Step 2) | MIC (μg/mL) against Mtb H37Rv |

| Derivative 1 | Aniline | N-methyl-1-(4-fluorophenyl)methanamine | 0.5 - 1.0 |

| Derivative 2 | 4-Methoxyaniline | N-methyl-1-(4-fluorophenyl)methanamine | 1.0 - 2.0 |

| Derivative 3 | Aniline | N-methyl-1-phenylethanamine | > 16 |

| Derivative 4 | 4-Aminopyridine | N-methyl-1-(4-fluorophenyl)methanamine | 2.0 - 4.0 |

Note: This data is representative and compiled from findings on derivatives of 6-chloro-4-pyrimidinecarboxylic acid.

Signaling Pathways and Mechanisms of Action

The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Many pyrimidine-based drugs target the ATP-binding site of kinases, which are crucial regulators of cellular signaling pathways. The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition.

While the specific signaling pathway modulated by the antitubercular derivatives of 6-chloro-4-pyrimidinecarboxylic acid is still under investigation, it is hypothesized that they may act on novel targets within Mycobacterium tuberculosis. The lack of cross-resistance with existing antitubercular drugs supports this hypothesis.

For other pyrimidine derivatives, their mechanism of action is better understood. For example, some chloropyrimidines have been identified as covalent inhibitors of kinases like MSK1, where the chloro group acts as an electrophile that reacts with a cysteine residue in the kinase active site. This covalent modification leads to irreversible inhibition of the enzyme.

Visualizations

Synthetic Workflow for Antitubercular Agents

Caption: Synthetic route to 6-dialkylaminopyrimidine carboxamides.

Conceptual Model of Pyrimidine-Based Kinase Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amide Synthesis [fishersci.dk]

The Versatility of 6-Chloro-4-pyrimidinecarboxylic Acid: A Pivotal Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents due to its ability to mimic endogenous nucleic acid bases and participate in crucial hydrogen bonding interactions with biological targets. Among the vast array of pyrimidine-based building blocks, 6-Chloro-4-pyrimidinecarboxylic acid has emerged as a particularly valuable and versatile intermediate. Its strategic placement of a carboxylic acid handle for derivatization and a reactive chlorine atom for cross-coupling reactions allows for the systematic exploration of chemical space and the development of potent and selective modulators of various biological pathways. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of 6-chloro-4-pyrimidinecarboxylic acid in the discovery of novel therapeutic agents, with a focus on kinase inhibitors.

Synthesis of the Core Scaffold

The primary route to 6-Chloro-4-pyrimidinecarboxylic acid involves the chlorination of its precursor, 6-hydroxy-4-pyrimidinecarboxylic acid. This transformation is typically achieved using a strong chlorinating agent such as oxalyl chloride or thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 6-Chloro-4-pyrimidinecarboxylic Acid[1]

Materials:

-

6-hydroxy-4-pyrimidinecarboxylic acid

-

Ethyl acetate

-

Oxalyl chloride

-

N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve 2 grams of 6-hydroxy-4-pyrimidinecarboxylic acid in 30 mL of ethyl acetate in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Slowly add 3.75 mL (3 equivalents) of oxalyl chloride to the solution.

-

Add a few drops of N,N-dimethylformamide to catalyze the reaction. Gas evolution should be observed.

-

Heat the reaction mixture to reflux at 75 °C for 3 hours.

-

After cooling to room temperature, allow the mixture to stand overnight.

-

Remove the solvent by distillation under reduced pressure to obtain the crude product. The resulting solid should be stored under an inert atmosphere (e.g., nitrogen) at 4 °C.

Note: The product may exist as a mixture of the carboxylic acid and its corresponding acyl chloride, which is unstable at room temperature.[1]

Key Derivatization Strategies and Applications

The true utility of 6-Chloro-4-pyrimidinecarboxylic acid lies in its capacity for facile derivatization at two key positions: the carboxylic acid group and the C6-chloro position. These reactions enable the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Amide Coupling: A Gateway to Diverse Functionality

The carboxylic acid moiety of 6-Chloro-4-pyrimidinecarboxylic acid is readily converted to an amide via standard coupling protocols. This reaction is fundamental in medicinal chemistry for introducing a wide range of substituents that can modulate a compound's physicochemical properties and biological activity.

Materials:

-

6-Chloro-4-pyrimidinecarboxylic acid

-

Desired amine (e.g., aniline, 4-methoxyaniline)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 6-Chloro-4-pyrimidinecarboxylic acid (1 equivalent) in DMF, add the desired amine (1.1 equivalents) and DIPEA (2 equivalents).

-

Add HATU (1.2 equivalents) to the mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

This two-step approach, involving amide bond formation followed by nucleophilic aromatic substitution at the C6 position, has been successfully employed in the synthesis of novel antitubercular agents.[2]

Table 1: Biological Activity of 6-Dialkylaminopyrimidine Carboxamide Derivatives against Mycobacterium tuberculosis

| Compound | R | MIC (μM) vs. M. tuberculosis H37Rv |

| 1 | N-methyl-N-(4-fluorobenzyl) | 1.6 |

| 2 | N-methyl-N-(4-chlorobenzyl) | 3.1 |

| 3 | N-methyl-N-(4-(trifluoromethyl)benzyl) | 3.1 |

| 4 | N-methyl-N-(4-(trifluoromethoxy)benzyl) | 1.6 |

Data extracted from a study on novel antitubercular agents.[2]

Experimental Workflow for the Synthesis of 6-Dialkylaminopyrimidine Carboxamides

Caption: Synthetic workflow for antitubercular agents.

Suzuki Cross-Coupling: Forging Carbon-Carbon Bonds

The chlorine atom at the C6 position of the pyrimidine ring is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a common strategy in the development of kinase inhibitors to probe the hydrophobic pockets of the ATP-binding site.

Materials:

-

6-Chloro-pyrimidine derivative

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

Procedure:

-

In a reaction vessel, combine the 6-chloro-pyrimidine derivative (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-120 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Development

The pyrimidine core is a well-established scaffold for the design of kinase inhibitors, as it can mimic the adenine ring of ATP and form key hydrogen bonds with the kinase hinge region. 6-Chloro-4-pyrimidinecarboxylic acid and its derivatives serve as excellent starting points for the development of inhibitors for various kinase families, including Janus kinases (JAKs) and Aurora kinases.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is implicated in autoimmune diseases and cancer.[3] The development of selective JAK inhibitors is therefore a major focus of drug discovery.

Signaling Pathway of JAK-STAT

Caption: The JAK-STAT signaling pathway.

Several pyrimidine-based compounds have been developed as potent JAK inhibitors, with some showing selectivity for specific JAK isoforms.[3][4]

Table 2: Activity of Pyrimidine-based JAK Inhibitors

| Compound | Target | IC₅₀ (nM) | Cell-based Assay Potency (nM) |

| R507 (Clinical Candidate) | JAK1 | 2.5 | IL-2 induced STAT5 phosphorylation: 63 |

| Compound 33 | JAK1 | 2.5 | IL-2 induced STAT5 phosphorylation: 63 |

| Tofacitinib (Approved Drug) | Pan-JAK | JAK1: 1.2, JAK2: 20, JAK3: 1 | - |

Data extracted from studies on pyrimidine-based JAK inhibitors.[3]

Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their overexpression is frequently observed in various cancers, making them attractive targets for anti-cancer drug development.[5][6] A number of pyrimidine-containing molecules have been identified as potent Aurora kinase inhibitors.[5][7]

Signaling Pathway of Aurora Kinase in Mitosis

Caption: Role of Aurora kinases in mitosis.

Table 3: Activity of Pyrimidine-based Aurora Kinase Inhibitors

| Compound | Target | IC₅₀ (nM) |

| Alisertib (MLN8237) | Aurora A | 1.2 |

| Barasertib (AZD1152) | Aurora B | 0.37 |

| PF-03814735 | Aurora A/B | Aurora A: 5, Aurora B: 0.8 |

| Compound 12a | Aurora A/B | Aurora A: 309, Aurora B: 293 |

Data extracted from reviews and studies on Aurora kinase inhibitors.[5][7][8]

Conclusion

6-Chloro-4-pyrimidinecarboxylic acid is a highly valuable and versatile building block in medicinal chemistry. Its amenability to a variety of chemical transformations, particularly amide coupling and Suzuki cross-coupling, provides a robust platform for the synthesis of diverse compound libraries. The successful application of this scaffold in the development of potent kinase inhibitors, among other therapeutic agents, underscores its significance in modern drug discovery. The detailed protocols and data presented in this guide aim to facilitate the further exploration and utilization of this powerful chemical tool in the ongoing quest for novel and effective medicines.

References

- 1. 6-Chloro-4-pyrimidinecarboxylic acid | 37131-91-2 [chemicalbook.com]

- 2. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of diaminopyrimidine-carboxamide derivatives as JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-4-pyrimidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 6-Chloro-4-pyrimidinecarboxylic acid. Due to the limited availability of specific quantitative data in public literature, this guide also furnishes detailed experimental protocols based on established international guidelines to enable researchers to generate the necessary data for their specific applications.

Core Concepts: Solubility and Stability

The solubility and stability of an active pharmaceutical ingredient (API) are critical physicochemical properties that influence its bioavailability, formulation development, and overall therapeutic efficacy.

Solubility dictates the rate and extent to which a compound dissolves in a solvent to form a homogenous solution. For drug development, aqueous solubility is a key determinant of oral absorption.

Stability refers to the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, and light. Understanding the stability profile is crucial for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy.

Physicochemical Properties of 6-Chloro-4-pyrimidinecarboxylic Acid

While specific experimental data for 6-Chloro-4-pyrimidinecarboxylic acid is limited, some key properties can be inferred from available information and the compound's structure.

| Property | Data | Source |

| Molecular Formula | C₅H₃ClN₂O₂ | [1] |

| Molecular Weight | 172.55 g/mol | [1] |

| Appearance | Presumed to be a solid | N/A |

| Storage Conditions | Store at 4°C under a nitrogen atmosphere | [2] |

| Stability Note | Unstable at room temperature | [2] |

Solubility Profile

Table 1: Qualitative Solubility of Pyrimidine-4-carboxylic Acid

| Solvent | Solubility (mg/mL) |

| DMSO | ~20 |

| Dimethylformamide (DMF) | ~2 |

| Ethanol | ~0.25 |

| PBS (pH 7.2) | ~1 |

It is important to note that the chloro and carboxylic acid functional groups on 6-Chloro-4-pyrimidinecarboxylic acid will influence its solubility profile compared to the parent Pyrimidine-4-carboxylic acid.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol is based on the shake-flask method, a widely accepted technique for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of 6-Chloro-4-pyrimidinecarboxylic acid in various solvents.

Materials:

-

6-Chloro-4-pyrimidinecarboxylic acid

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, DMSO)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-Chloro-4-pyrimidinecarboxylic acid to a vial containing a known volume of the test solvent.

-

Ensure a solid phase remains to confirm saturation.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the samples at a high speed to pellet any remaining suspended solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

-

Data Reporting:

-

Express the solubility in mg/mL or µg/mL.

-

Thermodynamic Solubility Experimental Workflow

Stability Profile

6-Chloro-4-pyrimidinecarboxylic acid is reported to be unstable at room temperature, necessitating storage at 4°C under a nitrogen atmosphere.[2] To fully characterize its stability, forced degradation studies are recommended.

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability studies. These studies help to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Recommended Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Neutral Hydrolysis | Water at 60°C for 24-48 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours |

| Thermal Degradation | Solid-state at 105°C for 48 hours |

| Photostability | Solid-state and in solution, exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation profile of 6-Chloro-4-pyrimidinecarboxylic acid under various stress conditions.

Materials:

-

6-Chloro-4-pyrimidinecarboxylic acid

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Vials (clear and amber)

-

Temperature-controlled ovens and water baths

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation:

-

Prepare solutions of 6-Chloro-4-pyrimidinecarboxylic acid in the respective stress media (acid, base, water, H₂O₂).

-

For thermal and photostability studies, use the solid compound.

-

-

Stress Application:

-

Expose the samples to the conditions outlined in Table 2 for the specified duration.

-

Include control samples stored under normal conditions.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples.

-

Neutralize acidic and basic samples before analysis.

-

Analyze all samples using a validated stability-indicating HPLC method capable of separating the intact drug from its degradation products.

-

-

Data Analysis:

-

Calculate the percentage degradation of 6-Chloro-4-pyrimidinecarboxylic acid.

-

Identify and quantify the major degradation products.

-

Propose potential degradation pathways.

-

Factors Influencing the Stability of the Compound

Analytical Methodologies

A robust, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and suitable technique.

Key characteristics of a stability-indicating method:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of 6-Chloro-4-pyrimidinecarboxylic acid. While quantitative data is limited, the provided experimental protocols offer a clear path for researchers to generate the necessary data for their specific needs. The inherent instability of the compound at room temperature is a critical factor that must be considered in all handling, formulation, and storage strategies. Further research to fully characterize the solubility and degradation pathways of this compound is highly recommended for its successful application in drug development.

References

Spectroscopic and Analytical Profile of 6-Chloro-4-pyrimidinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 6-Chloro-4-pyrimidinecarboxylic acid (CAS No: 37131-91-2), a heterocyclic building block of interest in medicinal chemistry and materials science. Due to the limited availability of publicly accessible raw data, this document focuses on presenting the reported data and providing detailed, generalized experimental protocols for obtaining and analyzing the spectroscopic information critical for the characterization of this and similar compounds.

Chemical Structure and Properties

-

IUPAC Name: 6-chloro-4-pyrimidinecarboxylic acid

-

Molecular Formula: C₅H₃ClN₂O₂

-

Molecular Weight: 158.54 g/mol

-

Appearance: Off-white to yellow solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Source |

| 9.28 | singlet | 1H | Pyrimidine H | d6-DMSO | ChemicalBook[1] |

| 8.18 | singlet | 1H | Pyrimidine H | d6-DMSO | ChemicalBook[1] |

Note: The source mentions that the analyzed product was a mixture containing chloride derivatives, which may affect the accuracy of this data.

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data Not Available | Expected peaks would include: broad O-H stretch (carboxylic acid), C=O stretch, C=N and C=C stretches (pyrimidine ring), and C-Cl stretch. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| Data Not Available | Expected [M]+• and/or [M+H]+ depending on the ionization method. |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for a solid organic compound like 6-Chloro-4-pyrimidinecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 6-Chloro-4-pyrimidinecarboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~4 seconds

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Solvent: DMSO-d₆

-

Temperature: 298 K

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0 to 200 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of 6-Chloro-4-pyrimidinecarboxylic acid and 100-200 mg of dry KBr powder in an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the mixture into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

-

The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-MS, Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Capillary Voltage: 3-4 kV

-

Cone Voltage: 20-40 V

-

Desolvation Gas Flow: 600-800 L/hr

-

Desolvation Temperature: 300-400 °C

-

Mass Range: m/z 50-500

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a novel or synthesized compound like 6-Chloro-4-pyrimidinecarboxylic acid.

References

The Versatile Scaffold: Unlocking the Agrochemical Potential of 6-Chloro-4-pyrimidinecarboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The relentless pursuit of novel and effective agrochemicals is paramount to ensuring global food security. Within the vast landscape of heterocyclic chemistry, pyrimidine derivatives have consistently emerged as a privileged scaffold, underpinning the development of a wide array of herbicides, fungicides, and insecticides. This technical guide delves into the core potential of a key, yet underexplored, building block: 6-Chloro-4-pyrimidinecarboxylic acid . While direct applications of this specific molecule in commercial agrochemicals are not extensively documented, its structural features and chemical reactivity position it as a pivotal intermediate for the synthesis of highly active next-generation crop protection agents. This document will explore its plausible synthetic utility in creating potent agrochemicals, supported by data on structurally related compounds, detailed experimental protocols, and visualized chemical and experimental workflows.

Herbicidal Applications: A Gateway to Novel Weed Management Solutions

The pyrimidine-4-carboxylic acid core is a well-established pharmacophore in the design of herbicides. Notably, derivatives of 6-amino-5-chloro-pyrimidine-4-carboxylic acid, a close structural analog of the title compound, have been investigated for their potent herbicidal properties. These compounds often function as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.

A plausible and strategic application of 6-Chloro-4-pyrimidinecarboxylic acid is its conversion to the more highly functionalized 6-amino-5-chloro-4-pyrimidinecarboxylic acid, a key intermediate in the synthesis of advanced herbicides.

Proposed Synthetic Pathway to Herbicidal Derivatives

The conversion of 6-Chloro-4-pyrimidinecarboxylic acid to a key herbicidal intermediate can be envisioned through a multi-step synthesis. This proposed pathway leverages established chemical transformations within pyrimidine chemistry.

Caption: Proposed synthetic pathway from 6-Chloro-4-pyrimidinecarboxylic acid to a herbicidal 2-aryl-6-amino-5-chloropyrimidine-4-carboxylate.

Quantitative Data on Structurally Related Herbicides

To illustrate the potential efficacy of herbicides derived from a 6-Chloro-4-pyrimidinecarboxylic acid scaffold, the following table summarizes the herbicidal activity of various pyrimidine derivatives against common weeds.

| Compound Class | Test Species | Activity Metric | Value | Reference |

| Phenylpyrimidine-5-carboxylate Derivatives | Raphanus sativus (Radish) | % Inhibition of Seed Germination (100 µg/ml) | Noticeable | [1] |

| Pyrido[2,3-d]pyrimidine Derivatives | Agrostis stolonifera (Bentgrass) | Activity Ranking (at 1 mM) | Good | [2] |

| Pyrimidine Thiourea Derivatives | Brassica napus L. (Rapeseed) | % Root Growth Inhibition (100 mg L⁻¹) | 81.5% | [3] |

| Pyrimidine Thiourea Derivatives | Digitaria adscendens | % Root Growth Inhibition (100 mg L⁻¹) | 81% | [3] |

Experimental Protocols: Synthesis and Herbicidal Activity Assay

Synthesis of 6-Chloro-4-pyrimidinecarboxylic acid from 6-Hydroxy-4-pyrimidinecarboxylic acid

This protocol describes a common method for the chlorination of a hydroxypyrimidine.

-

Materials: 6-Hydroxy-4-pyrimidinecarboxylic acid, oxalyl chloride, N,N-dimethylformamide (DMF), ethyl acetate.

-

Procedure:

-

Dissolve 6-hydroxy-4-pyrimidinecarboxylic acid in ethyl acetate.

-

Slowly add oxalyl chloride (3 equivalents) to the solution.

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux (approximately 75 °C) for 3 hours.

-

Cool the mixture to room temperature and allow it to stand overnight.

-

Remove the solvent under reduced pressure to yield the product.

-

In Vitro Herbicidal Activity Assay (Seed Germination)

This protocol outlines a standard procedure for assessing the pre-emergent herbicidal activity of test compounds.

-

Materials: Sterilized seeds of a model plant (e.g., Raphanus sativus), agar medium, Petri dishes, test compounds dissolved in a suitable solvent (e.g., DMSO), and a positive control herbicide (e.g., Pendimethalin).

-

Procedure:

-

Prepare agar medium and pour it into sterile Petri dishes.

-

Incorporate the test compounds into the agar at various concentrations.

-

Place a set number of sterilized seeds onto the surface of the agar in each Petri dish.

-

Incubate the Petri dishes in a controlled environment (temperature, light/dark cycle) for a specified period.

-

Measure the percentage of seed germination and root/shoot elongation.

-

Calculate the percentage of inhibition compared to a negative control (solvent only).

-

Caption: Workflow for in vitro herbicidal activity screening.

Fungicidal and Insecticidal Potential: Expanding the Agrochemical Utility

The versatility of the pyrimidine scaffold extends beyond herbicides. Numerous pyrimidine derivatives have demonstrated significant fungicidal and insecticidal activities. By functionalizing the 6-chloro-4-pyrimidinecarboxylic acid core, novel fungicides and insecticides can be developed.

Fungicidal Pyrimidine Carboxamides

The carboxylic acid moiety of 6-Chloro-4-pyrimidinecarboxylic acid can be readily converted to an amide, a functional group present in many active fungicides. These compounds often act by inhibiting crucial enzymes in fungal pathogens, such as succinate dehydrogenase (SDH).

Quantitative Data on Pyrimidine-Based Fungicides and Insecticides

The following tables summarize the biological activity of various pyrimidine derivatives against key fungal pathogens and insect pests.

Fungicidal Activity

| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| Pyrimidine Carboxamide Derivative (5o) | Phomopsis sp. | EC50 | 10.5 | [4] |

| Pyrimidine Carboxamide Derivative (5f) | Phomopsis sp. | EC50 | 15.1 | [4] |

| Pyrimidine Carboxamide Derivative (5p) | Phomopsis sp. | EC50 | 19.6 | [4] |

| Pyrimidine Amine Isothiazole Coumarin (4b) | Rhizoctonia solani | EC50 | 11.3 | [5] |

| Pyrimidine Amine Isothiazole Coumarin (4d) | Rhizoctonia solani | EC50 | 13.7 | [5] |

Insecticidal Activity

| Compound Class | Insect Species | Activity Metric | Value (mg/L) | Reference |

| Pyrimidin-4-amine Derivative (U7) | Mythimna separata | LC50 | 3.57 | [6] |

| Pyrimidin-4-amine Derivative (U8) | Mythimna separata | LC50 | 4.22 | [6] |

| Pyrimidinamine Derivative (1) | Aphis fabae | LC50 | 1.46 | [7] |

| Pyrimidinamine Derivative (2) | Myzus persicae | LC50 | 0.34 | [7] |

| Pyrimidinamine Derivative (5) | Tetranychus urticae | LC50 | 0.19 | [7] |

Experimental Protocols: Synthesis and Bioassays

General Synthesis of Pyrimidine Carboxamides

This protocol outlines a general method for the synthesis of pyrimidine carboxamides from a carboxylic acid precursor.

-

Materials: 6-Chloro-4-pyrimidinecarboxylic acid, a suitable chlorinating agent (e.g., thionyl chloride), an appropriate amine, and a non-polar solvent.

-

Procedure:

-

Convert 6-Chloro-4-pyrimidinecarboxylic acid to its corresponding acid chloride by reacting with a chlorinating agent.

-

React the acid chloride with the desired amine in the presence of a base to form the amide.

-

Purify the product via recrystallization or column chromatography.

-

Caption: General synthetic scheme for pyrimidine carboxamides.

In Vitro Fungicidal Assay (Poison Plate Technique)

This protocol describes a standard method for evaluating the in vitro fungicidal activity of compounds.

-

Materials: Potato Dextrose Agar (PDA), Petri dishes, fungal cultures, test compounds dissolved in a suitable solvent.

-

Procedure:

-

Incorporate the test compounds into molten PDA at various concentrations.

-

Pour the amended PDA into sterile Petri dishes and allow to solidify.

-

Inoculate the center of each plate with a mycelial plug from an actively growing fungal culture.

-

Incubate the plates at an appropriate temperature until the fungal growth in the control plate reaches the edge.

-

Measure the diameter of the fungal colony in each plate.

-

Calculate the percentage of mycelial growth inhibition.

-

Determine the EC50 value (the concentration that inhibits 50% of fungal growth).

-

Insecticidal Bioassay (Leaf-Dip Method for Aphids)

This protocol is a common method for assessing the toxicity of compounds to sucking insects like aphids.

-

Materials: Host plant leaves, aphid culture, test compounds formulated as solutions, surfactant.

-

Procedure:

-

Prepare serial dilutions of the test compounds in water containing a surfactant.

-

Dip host plant leaves into the test solutions for a set time.

-

Allow the leaves to air dry.

-

Place the treated leaves in a Petri dish with a moist filter paper.

-

Infest the leaves with a known number of aphids.

-

Incubate under controlled conditions.

-

Assess aphid mortality after a specified period (e.g., 24, 48, 72 hours).

-

Calculate the LC50 value (the concentration that causes 50% mortality).

-

Conclusion

6-Chloro-4-pyrimidinecarboxylic acid represents a highly promising, yet currently underutilized, platform for the development of novel agrochemicals. Its chemical structure is amenable to a wide range of functionalization, providing access to diverse chemical spaces with proven herbicidal, fungicidal, and insecticidal potential. The synthetic pathways and biological data presented in this guide, based on closely related and structurally analogous compounds, strongly support the prospective value of 6-Chloro-4-pyrimidinecarboxylic acid as a key building block for the next generation of crop protection solutions. Further research focused on the direct derivatization of this molecule is warranted and holds significant promise for the discovery of new and effective agrochemicals.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrimidinecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone in the architecture of life, forming the basis of nucleobases in DNA and RNA. The addition of a carboxylic acid moiety to this essential structure gives rise to pyrimidinecarboxylic acid derivatives, a class of compounds that has garnered significant attention for its versatile applications in medicinal and agricultural chemistry. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological significance of these vital molecules.

A Historical Trajectory: From Isolation to Rational Design

The story of pyrimidinecarboxylic acid derivatives is intrinsically linked to the broader history of pyrimidine chemistry. The journey began in the early 19th century with the isolation of the first pyrimidine derivative, alloxan, from uric acid in 1818 by Brugnatelli.[1] However, the systematic study of pyrimidines was pioneered by Adolf Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[2][3] The parent pyrimidine compound was first synthesized in 1900 by Gabriel and Colman.[2][3]

A pivotal moment in the synthesis of functionalized pyrimidines was the discovery of the Biginelli reaction in 1893. This one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea provided an efficient route to dihydropyrimidines, which can be further derivatized.[4][5] This reaction remains a fundamental tool in the synthesis of a wide array of pyrimidine derivatives, including those with carboxylic acid functionalities.

The 20th century saw an explosion in the exploration of pyrimidine chemistry, leading to the development of numerous synthetic methodologies and the discovery of the profound biological roles of pyrimidine derivatives. This era laid the groundwork for the rational design of pyrimidinecarboxylic acid-based therapeutic agents.

Synthetic Methodologies: Building the Core

The synthesis of pyrimidinecarboxylic acid derivatives can be achieved through various strategies. A common approach involves the construction of the pyrimidine ring with a precursor to the carboxylic acid group, which is then unmasked or modified in a subsequent step. Alternatively, the carboxylic acid functionality can be introduced onto a pre-formed pyrimidine ring.

Key Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol describes a general and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which are valuable intermediates for the preparation of pyrimidine-5-carboxylic acids.[6][7]

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

-

To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.[6]

-

The reaction mixture is stirred at room temperature for 12-16 hours.[6]

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the stable sodium salt.[6]

Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

-

To a solution of the prepared sodium salt (1.0 equivalent) in anhydrous dimethylformamide (DMF), the desired amidinium salt (1.1 equivalents) is added.[6]

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperatures) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.[6]

-

The aqueous layer is extracted multiple times with ethyl acetate.[6]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted pyrimidine-5-carboxylic ester.

Biological Significance and Therapeutic Applications

Pyrimidinecarboxylic acid derivatives exhibit a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. Their ability to mimic endogenous pyrimidines allows them to interact with a variety of biological targets, including enzymes and receptors.

Anticancer Activity

A significant area of research has focused on the development of pyrimidinecarboxylic acid derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Pyrimidinecarboxylic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line | Target | Activity (IC50) | Reference |

| Pyrido[2,3-d]pyrimidine derivatives | Human Breast Cancer | PARP1 | 18 µM | [8] |

| Pyrrolo[2,3-d]pyrimidin-4-one derivatives | Various Cancer Cell Lines | USP7 | - | [8] |

| 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | HCC827, H1975, A549 | EGFRL858R | 1.1 nM | [9] |

| 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | HCC827, H1975, A549 | EGFRL858R/T790M | 34 nM | [9] |

| 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | HCC827, H1975, A549 | EGFRL858R/T790M/C797S | 7.2 nM | [9] |

| Pyrazolo[3,4-d]pyrimidine derivatives | Caco-2, A549, HT1080, Hela | - | Micromolar concentrations | [10] |

| Pyrido[2,3-d]pyrimidine derivatives | - | Lipoxygenase | IC50 = 42 µM (compound 2a) | [11] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Pyrimidinecarboxylic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Selected Pyrimidinecarboxylic Acid Derivatives

| Compound/Derivative Class | Target | Activity (IC50) | Reference |

| Pyrazolo[1,5-a]pyrimidin-7-one derivatives | COX | - | [12] |

| Tetrahydrobenzo[6][13]thieno[2,3-d]pyrimidine analogs | COX-2, iNOS | - | [14] |

| Imidazo[1,2-a]pyrimidine-2-carboxylic esters, acids and amides | COX | Remarkable activity | [12] |

| Pyrimidine derivatives (L1 and L2) | COX-2 | Comparable to meloxicam | [15][16] |

Signaling Pathways Targeted by Pyrimidinecarboxylic Acid Derivatives

The therapeutic effects of pyrimidinecarboxylic acid derivatives are often attributed to their ability to modulate specific signaling pathways that are dysregulated in disease.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[9][17] Dysregulation of this pathway is a common feature of many cancers. Several pyrimidine-based drugs have been developed as EGFR tyrosine kinase inhibitors.[13][18]

Caption: EGFR Signaling Pathway and Inhibition by Pyrimidinecarboxylic Acid Derivatives.

Dihydroorotate Dehydrogenase (DHODH) and Pyrimidine Synthesis

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[19][20] This pathway is essential for the synthesis of pyrimidine nucleotides required for DNA and RNA replication.[21] Rapidly proliferating cells, such as cancer cells and activated immune cells, are highly dependent on this pathway, making DHODH an attractive therapeutic target.[22][23]

Caption: Inhibition of De Novo Pyrimidine Synthesis by DHODH Inhibitors.

Future Perspectives

The journey of pyrimidinecarboxylic acid derivatives is far from over. The inherent versatility of the pyrimidine scaffold, combined with an ever-deepening understanding of disease biology, continues to drive the discovery and development of novel therapeutic agents. Future research will likely focus on the development of more selective and potent inhibitors, the exploration of novel biological targets, and the application of these compounds in emerging therapeutic areas. The rich history and proven track record of pyrimidine-based drugs provide a strong foundation for the continued success of this remarkable class of molecules.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine - Wikipedia [en.wikipedia.org]

- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 4. moodle2.units.it [moodle2.units.it]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 8. ijrpr.com [ijrpr.com]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 10. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijpsonline.com [ijpsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 20. scbt.com [scbt.com]

- 21. researchgate.net [researchgate.net]

- 22. geneonline.com [geneonline.com]

- 23. De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Chloro-4-pyrimidinecarboxylic Acid: Commercial Availability, Purity, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 6-Chloro-4-pyrimidinecarboxylic acid, a key building block in pharmaceutical and chemical synthesis. This document details its commercial availability and purity levels from various suppliers, alongside a foundational experimental protocol for its synthesis. This guide is intended to assist researchers and professionals in sourcing high-quality material and understanding its fundamental chemical properties.

Commercial Suppliers and Purity

The procurement of high-purity 6-Chloro-4-pyrimidinecarboxylic acid is critical for reproducible research and development outcomes. A survey of prominent chemical suppliers reveals a range of available purities, which are summarized in the table below. It is important to note that while many suppliers provide a certificate of analysis with detailed purity information, some, like Sigma-Aldrich, offer this product as part of a collection for early discovery research without providing analytical data, placing the onus of purity confirmation on the buyer.

| Supplier | CAS Number | Stated Purity | Additional Information |

| ChemScene | 37131-91-2 | ≥95% | - |

| Sigma-Aldrich | 37131-91-2 | Not specified | Product sold "as-is"; buyer assumes responsibility to confirm identity and/or purity. |

| ChemicalBook (Dideu Industries Group Limited) | 37131-91-2 | 99.00% | - |

| ChemicalBook (Zhuozhou Wenxi import and Export Co., Ltd.) | 37131-91-2 | 99%+ HPLC | - |

| SynHet | 37131-91-2 | >99% | Offers pharma grade (USP, BP, Ph. Eur.), API, ISO 9001. Analytical methods include LCMS or GCMS, with others available on request.[1] |

| BLD Pharm | 37131-91-2 | Not specified | - |

Experimental Protocols

A fundamental understanding of the synthesis of 6-Chloro-4-pyrimidinecarboxylic acid is essential for researchers who may need to produce it in-house or modify it for specific applications.

Synthesis of 6-Chloro-4-pyrimidinecarboxylic Acid from 6-Hydroxy-4-pyrimidinecarboxylic Acid

A general procedure for the synthesis of 6-Chloro-4-pyrimidinecarboxylic acid involves the chlorination of 6-hydroxy-4-pyrimidinecarboxylic acid.[2]

Materials:

-

6-hydroxy-4-pyrimidinecarboxylic acid

-

Ethyl acetate

-

Oxalyl chloride

-

N,N-dimethylformamide (DMF)

Procedure:

-

Dissolve 2 g of 6-hydroxy-4-pyrimidinecarboxylic acid in 30 mL of ethyl acetate.

-

Slowly add 3.75 mL (3 equivalents, 0.043 mol) of oxalyl chloride to the solution.

-

Add a few drops of N,N-dimethylformamide, at which point gas evolution should be observed.

-

Heat the reaction mixture to reflux at 75 °C for 3 hours.

-

After the reflux period, cool the mixture to room temperature and let it stand overnight.

-

Remove the solvent by distillation under reduced pressure to yield the product.

The resulting solid is a mixture of 6-chloropyrimidine-4-carboxylic acid and its corresponding acid chloride, which is noted to be unstable at room temperature.[2] The product should be stored under a nitrogen atmosphere at 4 °C.[2]

Logical Workflow for Procurement and Use

The following diagram illustrates a logical workflow for researchers from the point of identifying the need for 6-Chloro-4-pyrimidinecarboxylic acid to its final application in research.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling of 6-Chloro-4-pyrimidinecarboxylic Acid Using HATU

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1] The coupling of carboxylic acids and amines to form amides is a frequently utilized transformation in the synthesis of pharmaceuticals and biologically active molecules.[2][3] For electron-deficient heterocyclic carboxylic acids such as 6-Chloro-4-pyrimidinecarboxylic acid, efficient amide coupling can be challenging. Standard methods may be sluggish or result in low yields.[2]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a highly effective coupling reagent, known for its high efficiency, rapid reaction kinetics, and ability to minimize racemization.[4][5] It is particularly well-suited for coupling challenging substrates, including those with steric hindrance or electronic deactivation.[6] This document provides detailed protocols and application notes for the successful amide coupling of 6-Chloro-4-pyrimidinecarboxylic acid with primary and secondary amines using HATU.

Mechanism of HATU-Mediated Amide Coupling

The efficacy of HATU lies in its ability to convert a carboxylic acid into a highly reactive OAt-active ester. This process is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[4][7]

The reaction proceeds in two main stages:

-

Activation of the Carboxylic Acid: The base deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[4][8]

-